molecular formula C14H21ClN4 B12227521 1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12227521
M. Wt: 280.79 g/mol
InChI Key: UYWWIOBCLYHBLP-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is an organic compound with a complex structure that includes a cyclopentyl group, a pyrazole ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopentyl and pyrrole groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazole ring.

    Alkylation reactions: to introduce the cyclopentyl group.

    Condensation reactions: to attach the pyrrole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21ClN4

Molecular Weight

280.79 g/mol

IUPAC Name

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H20N4.ClH/c1-17-8-4-7-14(17)10-15-12-9-16-18(11-12)13-5-2-3-6-13;/h4,7-9,11,13,15H,2-3,5-6,10H2,1H3;1H

InChI Key

UYWWIOBCLYHBLP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

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